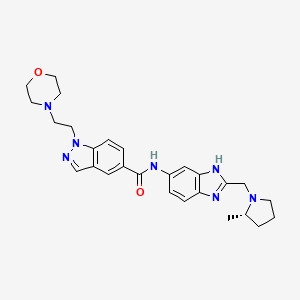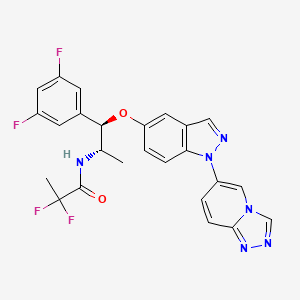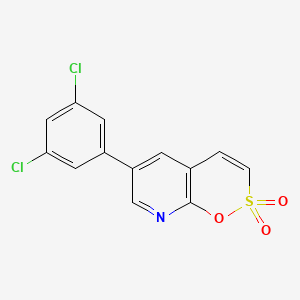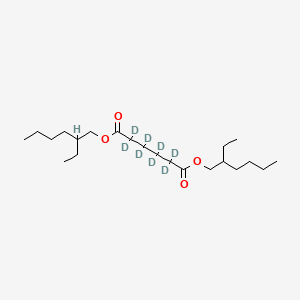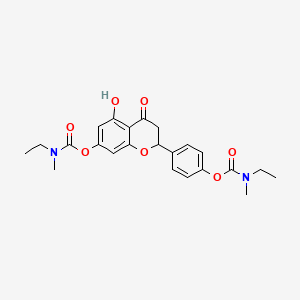
Antioxidant agent-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antioxidant agent-2 is a compound known for its potent antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This compound is particularly effective in neutralizing free radicals, thereby protecting cells from oxidative stress and damage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antioxidant agent-2 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions such as oxidation, reduction, and substitution to form the final product. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to speed up the reactions and improve efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Antioxidant agent-2 undergoes several types of chemical reactions, including:
Oxidation: In this reaction, this compound donates electrons to neutralize free radicals, thereby preventing oxidative damage.
Reduction: The compound can also act as a reducing agent, accepting electrons from other molecules.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various halogenated compounds and acids are used as reagents, with reactions often conducted under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, which retain the compound’s antioxidant properties.
科学的研究の応用
Antioxidant agent-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard antioxidant in various chemical assays to study oxidative processes.
Biology: Employed in cell culture studies to investigate the effects of oxidative stress on cellular functions.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and food products to enhance shelf life by preventing oxidation.
作用機序
The primary mechanism by which antioxidant agent-2 exerts its effects is through the neutralization of free radicals. This is achieved by donating electrons to free radicals, thereby stabilizing them and preventing them from causing cellular damage. The molecular targets of this compound include reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress. The compound also activates various signaling pathways, such as the Nrf2/ARE pathway, which enhances the expression of endogenous antioxidant enzymes.
類似化合物との比較
Vitamin C (Ascorbic Acid): A well-known antioxidant that also neutralizes free radicals but has different solubility and stability properties compared to antioxidant agent-2.
Vitamin E (Tocopherol): Another potent antioxidant that protects cell membranes from oxidative damage.
Polyphenols: Found in various plants, these compounds have antioxidant properties but differ in their chemical structure and mechanisms of action.
Uniqueness of this compound: this compound is unique in its ability to undergo multiple types of chemical reactions, making it versatile in various applications. Its stability under different conditions also sets it apart from other antioxidants, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C23H26N2O7 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
[4-[7-[ethyl(methyl)carbamoyl]oxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H26N2O7/c1-5-24(3)22(28)30-15-9-7-14(8-10-15)19-13-18(27)21-17(26)11-16(12-20(21)32-19)31-23(29)25(4)6-2/h7-12,19,26H,5-6,13H2,1-4H3 |
InChIキー |
KNWDCQYJQCVXHS-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)N(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
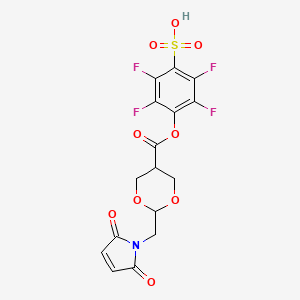
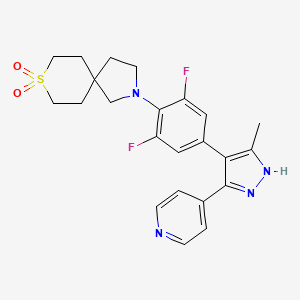
![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
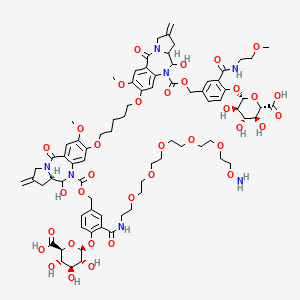


![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
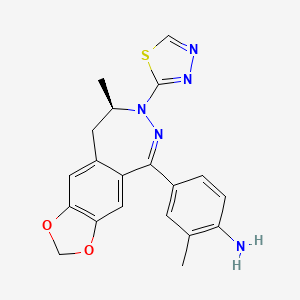
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
